Cas no 849107-00-2 ((S)-1-N-BOC-3-(ISOPROPYLAMINO)PYRROLIDINE)
(S)-1-N-BOC-3-(ISOPROPYLAMINO)PYRROLIDINE Chemical and Physical Properties
Names and Identifiers
-
- (S)-1-N-BOC-3-(ISOPROPYLAMINO)PYRROLIDINE
- (S)-tert-butyl 3-(isopropylamino)pyrrolidine-1-carboxylate
- tert-butyl (3S)-3-(propan-2-ylamino)pyrrolidine-1-carboxylate
- (R)-3-Isopropylamino-pyrrolidine-1-carboxylic acid tert-butyl ester
- AM101348
- SCHEMBL3332510
- 1-Boc-(R)-3-(Isopropylamino)pyrrolidine
- AKOS015907075
- 820969-25-3
- 849107-00-2
- (R)-tert-Butyl 3-(isopropylamino)pyrrolidine-1-carboxylate
- tert-butyl (R)-3-(isopropylamino)pyrrolidine-1-carboxylate
- JRECQALUKGSSFA-SNVBAGLBSA-N
- (R)-tert-Butyl3-(isopropylamino)pyrrolidine-1-carboxylate
- DA-17225
-
- MDL: MFCD11616686
- Inchi: 1S/C12H24N2O2/c1-9(2)13-10-6-7-14(8-10)11(15)16-12(3,4)5/h9-10,13H,6-8H2,1-5H3/t10-/m1/s1
- InChI Key: JRECQALUKGSSFA-SNVBAGLBSA-N
- SMILES: O(C(C)(C)C)C(N1CC[C@H](C1)NC(C)C)=O
Computed Properties
- Exact Mass: 228.183778013g/mol
- Monoisotopic Mass: 228.183778013g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 5
- Complexity: 246
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 41.6Ų
Experimental Properties
- Density: 1.00
(S)-1-N-BOC-3-(ISOPROPYLAMINO)PYRROLIDINE Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 088320-1g |
S)-3-Isopropylamino-pyrrolidine-1-carboxylic acid tert-butyl ester |
849107-00-2 | 95+% | 1g |
£366.00 | 2022-03-01 | |
| Chemenu | CM198940-1g |
tert-butyl (R)-3-(isopropylamino)pyrrolidine-1-carboxylate |
849107-00-2 | 95% | 1g |
$403 | 2021-08-05 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1743652-1g |
tert-Butyl (r)-3-(isopropylamino)pyrrolidine-1-carboxylate |
849107-00-2 | 98% | 1g |
¥4223.00 | 2024-07-28 | |
| Chemenu | CM198940-1g |
tert-butyl (R)-3-(isopropylamino)pyrrolidine-1-carboxylate |
849107-00-2 | 95% | 1g |
$*** | 2023-05-29 |
(S)-1-N-BOC-3-(ISOPROPYLAMINO)PYRROLIDINE Related Literature
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
Additional information on (S)-1-N-BOC-3-(ISOPROPYLAMINO)PYRROLIDINE
Introduction to (S)-1-N-BOC-3-(ISOPROPYLAMINO)PYRROLIDINE (CAS No. 849107-00-2)
Compound CAS No. 849107-00-2, specifically identified as (S)-1-N-BOC-3-(ISOPROPYLAMINO)PYRROLIDINE, represents a significant advancement in the realm of pharmaceutical chemistry and biotechnology. This chiral auxiliary, characterized by its pyrrolidine core and protected amine functionality, has garnered considerable attention due to its versatile applications in the synthesis of complex molecules, particularly in the development of novel therapeutic agents.
The molecular structure of (S)-1-N-BOC-3-(ISOPROPYLAMINO)PYRROLIDINE features a stereogenic center at the pyrrolidine ring, which is crucial for achieving enantioselective synthesis. The Boc (tert-butoxycarbonyl) group serves as an amide protecting group, enhancing stability during synthetic processes while allowing for selective deprotection under controlled conditions. The presence of an isopropylamino substituent introduces a secondary amine, which can be further functionalized to yield a wide array of pharmacologically relevant derivatives.
Recent research in the field of asymmetric catalysis has highlighted the utility of (S)-1-N-BOC-3-(ISOPROPYLAMINO)PYRROLIDINE as a building block for constructing enantiomerically pure intermediates. For instance, studies have demonstrated its efficacy in the preparation of β-lactam antibiotics and protease inhibitors, where precise stereochemical control is paramount for biological activity. The compound's compatibility with various transition metal catalysts has also been explored, enabling efficient cross-coupling reactions that are pivotal in drug discovery pipelines.
In the context of medicinal chemistry, (S)-1-N-BOC-3-(ISOPROPYLAMINO)PYRROLIDINE has been employed in the synthesis of kinase inhibitors and other small-molecule drugs targeting cancer and inflammatory diseases. Its pyrrolidine scaffold is a common motif in bioactive molecules, contributing to favorable pharmacokinetic properties such as solubility and metabolic stability. Furthermore, the Boc protection strategy allows for orthogonal functionalization, facilitating the introduction of diverse substituents without compromising structural integrity.
Advances in computational chemistry have further enhanced the practical applications of this compound. Molecular modeling studies have revealed insights into its binding interactions with biological targets, aiding in the rational design of next-generation therapeutics. The integration of machine learning algorithms with experimental data has enabled high-throughput screening of derivatives, accelerating the identification of lead compounds with improved efficacy and reduced toxicity.
The role of (S)-1-N-BOC-3-(ISOPROPYLAMINO)PYRROLIDINE in peptide mimetics and peptidomimetics is another area of active investigation. Its ability to mimic natural amino acid sequences while exhibiting enhanced stability has opened new avenues for drug development. Researchers have leveraged this compound to create constrained peptides that exhibit improved binding affinity and selectivity for therapeutic targets, demonstrating its potential in overcoming limitations associated with traditional peptide-based drugs.
The synthesis and scale-up production of (S)-1-N-BOC-3-(ISOPROPYLAMINO)PYRROLIDINE have also seen significant advancements. Process optimization strategies have been implemented to improve yield and purity, ensuring that pharmaceutical manufacturers can access high-quality material for large-scale applications. Continuous flow chemistry techniques have been particularly effective in streamlining synthetic routes, reducing reaction times, and minimizing waste generation—a critical consideration in modern drug manufacturing practices.
Emerging trends in green chemistry have prompted researchers to explore sustainable alternatives for traditional synthetic methods. The use of biocatalysts and enzymatic transformations has been investigated as a means to achieve selective modifications without relying on harsh chemical conditions. These environmentally friendly approaches align with regulatory pressures and consumer demand for eco-conscious pharmaceuticals, positioning (S)-1-N-BOC-3-(ISOPROPYLAMINO)PYRROLIDINE as a versatile tool in sustainable drug development.
The future prospects for this compound are promising, with ongoing research focusing on expanding its utility across diverse therapeutic areas. Novel applications in antiviral and anti-inflammatory drug discovery are being explored, leveraging its structural features to develop innovative molecular architectures. Collaborative efforts between academia and industry are expected to drive further innovation, ensuring that (S)-1-N-BOC-3-(ISOPROPYLAMINO)PYRROLIDINE remains at the forefront of pharmaceutical chemistry.
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